![molecular formula C10H13BrN2 B597272 4-Bromo-N-cyclopentylpyridin-2-amine CAS No. 1209458-99-0](/img/structure/B597272.png)
4-Bromo-N-cyclopentylpyridin-2-amine
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Description
Scientific Research Applications
Chemical Synthesis and Reactivity Research in the realm of chemical synthesis often explores the reactivity and applications of brominated pyridine derivatives. For example, studies have shown methods for the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions, highlighting the utility of bromopyridines in constructing complex molecules with potential biological activities (Ahmad et al., 2017). Such methodologies could be extrapolated to the synthesis and functionalization of 4-Bromo-N-cyclopentylpyridin-2-amine, suggesting its potential as a building block for various organic compounds.
Catalysis and Mechanistic Insights In the field of catalysis, palladium-catalyzed amination reactions have been extensively studied. For instance, selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex demonstrates the chemoselective transformation of bromopyridines to their amino counterparts, offering insights into the reactivity patterns that could be relevant for modifying 4-Bromo-N-cyclopentylpyridin-2-amine (Ji et al., 2003). Such reactions are crucial for the development of novel compounds with potential applications in material science and drug development.
Molecular Design and Drug Discovery The manipulation of bromopyridines also plays a significant role in the design of new molecules with therapeutic potential. For example, novel synthesis routes have been developed for nicotinamide derivatives exhibiting cytotoxic properties, utilizing brominated pyrimidine amines as key intermediates (Girgis et al., 2006). This research indicates the importance of brominated amines in synthesizing biologically active molecules, hinting at the potential pharmacological applications of 4-Bromo-N-cyclopentylpyridin-2-amine in drug discovery.
properties
IUPAC Name |
4-bromo-N-cyclopentylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMMGOLQGWCCSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682476 |
Source
|
Record name | 4-Bromo-N-cyclopentylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-cyclopentylpyridin-2-amine | |
CAS RN |
1209458-99-0 |
Source
|
Record name | 4-Bromo-N-cyclopentylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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